molecular formula C17H19N3O3 B7338767 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one

6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one

Cat. No.: B7338767
M. Wt: 313.35 g/mol
InChI Key: JBYIOXZSMSQVQS-TZMCWYRMSA-N
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Description

6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the field of agricultural research due to its potential use as a herbicide. HPPD inhibitors are a class of herbicides that have been shown to be effective against a wide range of weeds, making them an attractive alternative to traditional herbicides.

Mechanism of Action

6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors work by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (this compound). This enzyme is involved in the biosynthesis of plastoquinone, which is a key component of the electron transport chain in chloroplasts. By inhibiting the activity of this compound, this compound inhibitors disrupt the electron transport chain, leading to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors are primarily related to their mode of action as herbicides. These compounds have been shown to cause chlorosis and necrosis in plant tissues, leading to the death of the plant. In addition to their effects on plants, this compound inhibitors have also been shown to have some toxic effects on animals, including hepatotoxicity and nephrotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors in lab experiments is their specificity for the this compound enzyme. This allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, one limitation of using this compound inhibitors in lab experiments is their potential toxicity to animals, which can make it difficult to study their effects in vivo.

Future Directions

There are several future directions for research on 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors. One area of interest is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of interest is the investigation of the potential therapeutic applications of this compound inhibitors, particularly in the treatment of cancer and Alzheimer's disease. Finally, there is also a need for further research on the biochemical and physiological effects of this compound inhibitors, particularly with respect to their potential toxicity to animals.

Synthesis Methods

The synthesis of 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors involves the reaction of a piperidine derivative with a pyridazinone derivative. The reaction is typically carried out using a combination of reagents and solvents, such as triethylamine and dichloromethane. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors have been extensively studied for their potential use as herbicides in agriculture. These compounds have been shown to be effective against a wide range of weeds, including those that are resistant to traditional herbicides. In addition to their use as herbicides, this compound inhibitors have also been investigated for their potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.

Properties

IUPAC Name

6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-7-8-14(21)11-19(12)17(23)15-9-10-16(22)20(18-15)13-5-3-2-4-6-13/h2-6,9-10,12,14,21H,7-8,11H2,1H3/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYIOXZSMSQVQS-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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